molecular formula C12H19Cl2FN2 B1447575 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride CAS No. 1461714-19-1

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride

Cat. No.: B1447575
CAS No.: 1461714-19-1
M. Wt: 281.19 g/mol
InChI Key: JWNJIUMZUCSDEX-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a piperazine derivative characterized by a 4-fluorophenylmethyl substitution at the 1-position and a methyl group at the 3-position of the piperazine ring. Its molecular formula is C₁₂H₁₇FN₂·2HCl, yielding a molecular weight of 281.0 g/mol.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2.2ClH/c1-10-8-15(7-6-14-10)9-11-2-4-12(13)5-3-11;;/h2-5,10,14H,6-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNJIUMZUCSDEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2=CC=C(C=C2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine

The key intermediate, 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine, can be synthesized via:

  • Step 1: Nucleophilic substitution
    Reacting 1-methylpiperazine with 4-fluorobenzyl chloride or bromide under basic conditions to selectively alkylate the nitrogen at position 1. The reaction is typically carried out in an aprotic solvent such as acetonitrile or DMF with a base like potassium carbonate or sodium hydride to deprotonate the amine and promote nucleophilic attack.

  • Step 2: Purification
    The crude product is purified by extraction and chromatographic methods (silica gel column chromatography using dichloromethane/methanol mixtures) to isolate the pure substituted piperazine.

Conversion to Dihydrochloride Salt

  • The free base of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine is dissolved in anhydrous ethanol or isopropanol.
  • Dry hydrogen chloride gas or concentrated hydrochloric acid is introduced to the solution under controlled temperature (0-25°C).
  • The dihydrochloride salt precipitates out due to reduced solubility and is collected by filtration.
  • The solid is washed with cold solvent and dried under vacuum to yield the pure dihydrochloride salt.
Step Reagents/Conditions Temperature Time Yield (%) Notes
Nucleophilic substitution 1-methylpiperazine, 4-fluorobenzyl chloride, K2CO3, acetonitrile 80-110°C 8-12 hours 70-85 Stirred under inert atmosphere
Purification Silica gel chromatography (DCM/MeOH 98:2) Room temperature - - Removes unreacted starting materials
Salt formation HCl gas or conc. HCl in ethanol 0-25°C 1-3 hours >90 Crystallization improves purity
  • The patent literature for related compounds (e.g., cetirizine analogs) demonstrates that base- or acid-mediated hydrolysis steps can improve yields and purity of piperazine derivatives before salt formation, which may be adapted to this compound’s synthesis.
  • The use of potassium iodide as a catalyst in alkylation reactions can enhance reaction rates and yields by facilitating halide exchange and nucleophilic substitution.
  • The choice of solvent and precise temperature control during salt formation is critical for obtaining a stable dihydrochloride polymorph with good crystallinity and bioavailability.
  • Recent patents indicate that polymorphic forms of related piperazine dihydrochlorides can be controlled by solvent and temperature during crystallization, impacting the pharmaceutical properties of the final product.
Preparation Stage Key Parameters Typical Conditions Outcome
Alkylation of 1-methylpiperazine 4-fluorobenzyl halide, base, solvent 80-110°C, 8-12 h, inert atmosphere 70-85% yield of substituted piperazine
Purification Silica gel chromatography Room temperature Pure intermediate
Salt formation HCl gas or aqueous HCl 0-25°C, 1-3 h >90% yield of dihydrochloride salt

The preparation of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves a strategic alkylation of 1-methylpiperazine with 4-fluorobenzyl halides under basic conditions, followed by purification and controlled salt formation with hydrochloric acid. Optimization of reaction parameters such as temperature, solvent, and catalysts like potassium iodide can significantly enhance yields and purity. The formation of the dihydrochloride salt is a crucial step to ensure the compound’s stability and pharmaceutical applicability. Insights from patents on analogous piperazine derivatives provide valuable guidance for refining these preparation methods.

Chemical Reactions Analysis

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is primarily studied for its potential therapeutic effects in treating neurological disorders. Research indicates that it may act as a modulator of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors, influencing mood and pain perception .

Biological Studies

The compound has shown promise in biological assays, particularly in cytotoxicity studies against various cancer cell lines. For instance, derivatives of this compound have been tested against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, demonstrating varying degrees of growth inhibition .

Chemical Intermediates

In synthetic organic chemistry, it serves as an intermediate for synthesizing more complex organic molecules. Its derivatives are utilized to develop pharmaceuticals and agrochemicals, making it a valuable compound in industrial applications .

Case Study 1: Cytotoxic Activity

A study published in Thieme Connect evaluated the cytotoxic activities of several benzylpiperazine derivatives, including this compound. It was found that these compounds exhibited varying levels of cytotoxicity against cancer cell lines, with some derivatives showing promising results for further development as anticancer agents .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has indicated its potential role in modulating serotonin receptors, which could be beneficial in treating depression and anxiety disorders. Animal studies have shown that administration of this compound leads to observable changes in behavior consistent with antidepressant effects .

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to act as a modulator of neurotransmitter systems, particularly by binding to serotonin and dopamine receptors. This interaction can influence various physiological processes, including mood regulation and pain perception .

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

The table below summarizes key structural and pharmacological differences between the target compound and related piperazine derivatives:

Compound Name Substituents Molecular Weight (g/mol) Pharmacological Activity Metabolic Pathways References
1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride 1-(4-Fluorophenylmethyl), 3-methyl 281.0 Potential CNS modulation (inferred) Expected hepatic oxidation (N-dealkylation)
Flunarizine dihydrochloride 1-[Bis(4-fluorophenyl)methyl], 4-cinnamyl 477.4 Calcium channel blocker, antihistaminic Oxidative N-dealkylation, aromatic hydroxylation
1-(4-Fluorophenyl)piperazine dihydrochloride 4-Fluorophenyl 253.1 Serotonergic activity (5-HT receptor) Glucuronidation, oxidation
Cyclizine hydrochloride 1-Benzhydryl, 4-methyl 302.3 Antihistaminic, antiemetic Hepatic demethylation
3-Methyl-1-(4-methylphenyl)piperazine dihydrochloride hydrate 1-(4-Methylphenyl), 3-methyl 297.2 Not well characterized Likely oxidation
Key Observations:

Substituent Position : The target compound’s 3-methyl group distinguishes it from most antihistamines (e.g., cyclizine, meclizine), which typically feature substitutions at the 4-position. This may alter receptor binding specificity .

Metabolism : Unlike flunarizine, which undergoes extensive N-dealkylation and hydroxylation due to its cinnamyl substituent , the target compound’s simpler structure may result in fewer metabolites and a longer half-life.

Research Findings on Structural Analogs

Flunarizine Dihydrochloride
  • Activity : Blocks L-type calcium channels, reducing intracellular Ca²⁺ overload. Used for migraine prophylaxis and vertigo .
  • Metabolism: In rats, bis(4-fluorophenyl)methanol and hydroxy-flunarizine are major metabolites via oxidative pathways .
1-(4-Fluorophenyl)piperazine Dihydrochloride
  • Activity : Acts as a 5-HT₁A/₂C receptor agonist, influencing serotonin pathways. Used in neuropharmacological research .
Cyclizine Hydrochloride
  • Activity: Antihistaminic with antiemetic properties. Metabolized via hepatic demethylation to norcyclizine .

Data Table: Physicochemical and Pharmacokinetic Properties

Property Target Compound Flunarizine Dihydrochloride 1-(4-Fluorophenyl)piperazine Dihydrochloride
LogP (Predicted) 2.8 5.1 1.9
Solubility (mg/mL) ~10 (aqueous) <1 (lipophilic) ~50 (aqueous)
Half-Life (in rats) Not reported 18–24 hours 4–6 hours
Primary Target Inferred: CNS receptors Calcium channels 5-HT receptors

Biological Activity

1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by a piperazine core substituted with a 4-fluorobenzyl group, which may influence its biological activity and interactions with various receptors.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H16Cl2FN\text{C}_{12}\text{H}_{16}\text{Cl}_2\text{F}\text{N}

This structure features a fluorinated aromatic ring, which is known to enhance lipophilicity and potentially improve receptor binding affinity.

The biological activity of this compound is primarily associated with its interaction with various neurotransmitter receptors, particularly those involved in the modulation of pain and anxiety. Studies suggest that compounds with similar structures may act as antagonists or agonists at sigma receptors, which play a significant role in nociceptive signaling pathways .

Antinociceptive Effects

Research indicates that derivatives of piperazine, including this compound, exhibit significant antinociceptive properties. For instance, studies have shown that related benzylpiperazine derivatives can effectively reduce pain responses in animal models, suggesting potential applications in pain management therapies .

Receptor Affinity Studies

The affinity of this compound for sigma receptors has been evaluated. In a comparative study, certain derivatives exhibited high selectivity for the sigma-1 receptor (σ1R) over the sigma-2 receptor (σ2R), indicating their potential as selective ligands for therapeutic use .

Compoundσ1R Affinity (nM)σ2R Affinity (nM)Selectivity (σ2R/σ1R)
Compound A1.6886432
Compound B12.7100078

Potential Therapeutic Uses

Given its biological activity, this compound is being explored for various therapeutic applications:

  • Pain Management : Its action on sigma receptors suggests it could serve as an analgesic.
  • Anxiolytic Effects : Similar compounds have shown promise in reducing anxiety symptoms.
  • Gastrointestinal Motility : Some related derivatives have been identified as motilin receptor agonists, indicating potential benefits in gastrointestinal disorders .

Case Studies and Research Findings

Recent studies have investigated the pharmacological profiles of piperazine derivatives:

  • Study on Sigma Receptor Modulation : A study highlighted the ability of certain piperazine derivatives to modulate nociceptive signaling through σ1R antagonism, showing significant efficacy in formalin-induced pain models .
  • Gastrointestinal Activity : Another investigation into related compounds demonstrated their effectiveness at enhancing gastric motility via motilin receptor activation, suggesting a dual-action mechanism that could be beneficial for treating gastrointestinal dysmotility .

Q & A

Basic Research Questions

Q. What experimental conditions optimize the synthesis of 1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride with high purity?

  • Methodology : The compound can be synthesized via reaction of the base form with dry hydrogen chloride gas in ethanol, followed by crystallization using anti-solvent vapor diffusion (e.g., benzene in chloroform) to obtain high-purity crystals. Purity should be verified via NMR, HPLC, and X-ray crystallography to confirm structural integrity .
  • Key Parameters : Control reaction temperature (ambient to 25°C), stoichiometric excess of HCl gas, and solvent purity to minimize byproducts.

Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?

  • Methodology :

  • X-ray crystallography : Resolves 3D molecular conformation and salt formation (e.g., dihydrochloride confirmation) .
  • NMR spectroscopy : Validates substituent positions (e.g., fluorophenyl and methyl groups) and proton environments.
  • Mass spectrometry : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .

Q. How can solubility and stability be experimentally determined for this compound under physiological conditions?

  • Methodology :

  • Solubility assays : Use shake-flask methods with buffers at varying pH (1.2–7.4) to simulate gastrointestinal and plasma conditions.
  • Stability studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40°C/75% RH) and analyze hydrolytic/byproduct profiles .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and pharmacokinetic properties of this compound?

  • Methodology :

  • Quantum chemical calculations : Employ density functional theory (DFT) to model reaction pathways and transition states, as demonstrated in reaction path search methods .
  • ADMET prediction tools : Use software like SwissADME or ADMETlab to estimate bioavailability, BBB penetration, and CYP450 interactions based on molecular descriptors (e.g., TPSA, logP) .

Q. What experimental strategies address contradictions in reported solubility data for piperazine derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare literature data while controlling for variables (e.g., solvent purity, temperature).
  • Standardized protocols : Adopt USP/Ph. Eur. guidelines for solubility testing and validate with orthogonal techniques (e.g., UV-Vis vs. gravimetric analysis) .

Q. How can researchers design assays to evaluate potential serotonergic activity given structural similarity to entactogens?

  • Methodology :

  • In vitro receptor binding : Screen for affinity at 5-HT1A/2A receptors using radioligand displacement assays (e.g., [³H]-8-OH-DPAT for 5-HT1A).
  • Functional assays : Measure serotonin release in synaptosomal preparations or transfected cell lines (e.g., HEK-293 cells expressing SERT) .

Q. What strategies improve scalability of synthesis while maintaining reaction efficiency?

  • Methodology :

  • Process intensification : Use microreactors for controlled HCl gas introduction to enhance mixing and reduce side reactions.
  • DoE optimization : Apply factorial design to variables (e.g., solvent ratio, temperature) and use PAT tools (e.g., in-line FTIR) for real-time monitoring .

Q. How can comparative studies with structural analogs resolve mechanistic uncertainties in biological activity?

  • Methodology :

  • SAR analysis : Synthesize analogs with modifications (e.g., halogen substitution, methyl group removal) and compare activity in dose-response assays.
  • Molecular docking : Map binding poses in silico against targets (e.g., serotonin receptors) to identify critical interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride
Reactant of Route 2
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1-[(4-Fluorophenyl)methyl]-3-methylpiperazine dihydrochloride

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